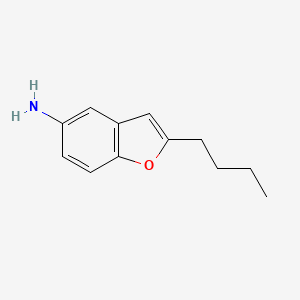
2-Butylbenzofuran-5-amine
Overview
Description
2-Butylbenzofuran-5-amine is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
2-Butylbenzofuran-5-amine is a chemical compound with the molecular formula . Its hydrochloride salt, this compound hydrochloride, has the CAS No. 526196-90-7 .
As an Intermediate in Dronedarone Synthesis
- Dronedarone synthesis this compound is a crucial intermediate in the preparation of Dronedarone, a benzofuran derivative . Dronedarone hydrochloride, also known as SR33589 or Multaq, is an antiarrhythmic drug used to maintain normal heart rhythms in patients with a history of atrial fibrillation or atrial flutter .
- Dronedarone's advantages Dronedarone is related to Amiodarone, but it has been modified to reduce toxicity. The iodine moieties present in Amiodarone, which can cause pulmonary fibrosis and thyroid disease, have been removed in Dronedarone. Additionally, a methylsulfonamide group was added to reduce lipophilicity and neurotoxic effects .
- Process for preparing Dronedarone The preparation of Dronedarone involves several steps, including the conversion of N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide to Dronedarone . The intermediate N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide can be synthesized through various processes involving cyclization, reduction, and reaction with methanesulfonic anhydride or methanesulfonyl chloride .
General Pharmaceutical Applications
Properties
CAS No. |
141645-51-4 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-butyl-1-benzofuran-5-amine |
InChI |
InChI=1S/C12H15NO/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11/h5-8H,2-4,13H2,1H3 |
InChI Key |
KPXVXTPTBDUVTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(O1)C=CC(=C2)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













